molecular formula C19H21FN2O B511584 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine CAS No. 915870-22-3

1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine

Cat. No.: B511584
CAS No.: 915870-22-3
M. Wt: 312.4g/mol
InChI Key: QSYYCOUZUCXKQW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a piperazine derivative featuring a 2,4-dimethylphenyl group at the N1 position and a 3-fluorobenzoyl moiety at the N4 position. Piperazine-based compounds are widely studied due to their versatility in medicinal chemistry, particularly in modulating neurotransmitter receptors (e.g., dopamine, serotonin) and exhibiting cytotoxic or antimicrobial activities .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYYCOUZUCXKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding N-substituted piperazine.

    Introduction of the 3-Fluorobenzoyl Group: The final step involves the acylation of the N-substituted piperazine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted products with different nucleophiles replacing the benzoyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Piperazine derivatives are often tailored by modifying substituents on the aryl groups or the acyl/benzoyl moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name N1 Substituent N4 Substituent Key Functional Differences Biological Activity Reference
Target compound 2,4-Dimethylphenyl 3-Fluorobenzoyl Electron-donating (N1), moderately polar (N4) Not explicitly reported (inferred receptor modulation)
1-(4-Chlorobenzhydryl)-4-benzoyl derivatives (5a–g) 4-Chlorobenzhydryl 4-Substituted benzoyl Bulky benzhydryl (N1), variable benzoyl groups Cytotoxic against liver, breast, and colon cancer cells (IC50: 1.2–8.7 µM)
1-(2-Methoxyphenyl)-4-phthalimido butyl piperazine (18) 2-Methoxyphenyl Phthalimido butyl chain Methoxy (electron-donating), extended N4 substituent High 5-HT1A affinity (Ki = 0.6 nM)
1-(2,4-Dichlorophenyl)piperazine derivatives 2,4-Dichlorophenyl Variable (e.g., pyridinyl) Strongly electron-withdrawing (Cl) Dopamine D3 receptor selectivity
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine None (N1 unsubstituted) 2-Fluorobenzoyl + 4-nitrobenzyl Nitro group (strong electron-withdrawing) Antibacterial activity (Gram-positive/Gram-negative)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group (N1) enhances lipophilicity and steric hindrance compared to electron-withdrawing groups like chlorine in ’s dichlorophenyl analogs. This may reduce metabolic clearance but limit polar interactions in receptor binding .
  • Biological Activity Trends : Cytotoxicity () correlates with bulky N1 substituents (e.g., chlorobenzhydryl), whereas receptor affinity (e.g., 5-HT1A, dopamine D2/D3) depends on balanced electronic and steric properties .

Biological Activity

1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can be represented as follows:

  • Chemical Formula: C17_{17}H20_{20}FNO
  • Molecular Weight: 273.35 g/mol

This compound features a piperazine ring substituted with a dimethylphenyl group and a fluorobenzoyl moiety, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may have significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Investigations into its effects on cancer cell lines indicate potential cytotoxic activity, particularly against hepatocellular carcinoma cells.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase, which could have implications for neurological disorders.

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is believed to involve:

  • Binding to Receptors and Enzymes: The compound may interact with various receptors or enzymes, modulating their activity and leading to biological responses. This interaction is crucial for understanding its therapeutic potential.
  • Influence on Cell Signaling Pathways: By altering the activity of specific pathways, this compound could affect cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

A study examining the antimicrobial efficacy of piperazine derivatives reported that compounds similar to 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has promising antimicrobial potential, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine exhibits cytotoxic effects on HepG2 liver cancer cells. The IC50 value was found to be approximately 15 µM, suggesting a moderate level of potency in inhibiting cancer cell growth.

Comparative Analysis with Similar Compounds

To understand the relative biological activity of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine, it can be compared with other piperazine derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50 µM)
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazineModerate15
1-(2-methylphenyl)-4-(3-chlorobenzoyl)piperazineLow>30
1-(2-methoxyphenyl)-4-(3-bromobenzoyl)piperazineHigh12

This table highlights the varying levels of biological activity among similar compounds, indicating that structural modifications can significantly impact efficacy.

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